molecular formula C16H28N2O8 B14274292 Diethyl 4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-dioate CAS No. 131242-47-2

Diethyl 4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-dioate

Cat. No.: B14274292
CAS No.: 131242-47-2
M. Wt: 376.40 g/mol
InChI Key: ARVGLJBJNQVNTK-UHFFFAOYSA-N
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Description

Diethyl 4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-dioate is a complex organic compound with the molecular formula C23H38N2O8. It is known for its unique structure, which includes multiple functional groups such as esters, ethers, and amides. This compound is used in various scientific and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-dioate typically involves multi-step organic reactions. One common method includes the reaction of diethyl oxalate with a diamine under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The process may include purification steps such as distillation or crystallization to obtain the pure compound. The use of catalysts and solvents can also enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-dioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diethyl oxalate derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Diethyl 4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-dioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its use in drug development and as a potential therapeutic agent.

    Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Diethyl 4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-dioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 7,7,9-trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl bismethacrylate
  • Diurethane dimethacrylate

Uniqueness

Diethyl 4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-dioate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a variety of chemical reactions and applications that similar compounds may not be suitable for.

Properties

CAS No.

131242-47-2

Molecular Formula

C16H28N2O8

Molecular Weight

376.40 g/mol

IUPAC Name

ethyl 2-[6-[(2-ethoxy-2-oxoethoxy)carbonylamino]hexylcarbamoyloxy]acetate

InChI

InChI=1S/C16H28N2O8/c1-3-23-13(19)11-25-15(21)17-9-7-5-6-8-10-18-16(22)26-12-14(20)24-4-2/h3-12H2,1-2H3,(H,17,21)(H,18,22)

InChI Key

ARVGLJBJNQVNTK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC(=O)NCCCCCCNC(=O)OCC(=O)OCC

Origin of Product

United States

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